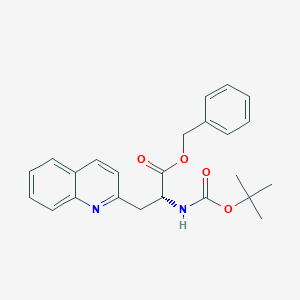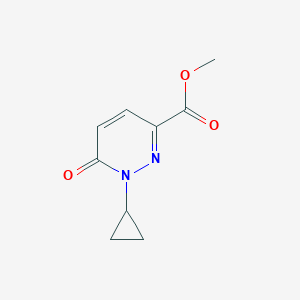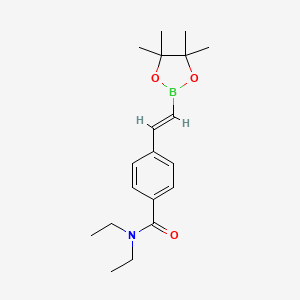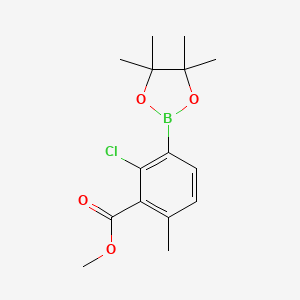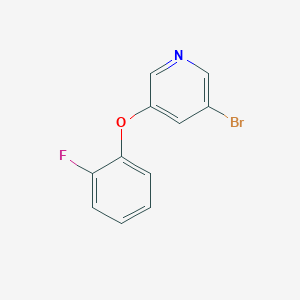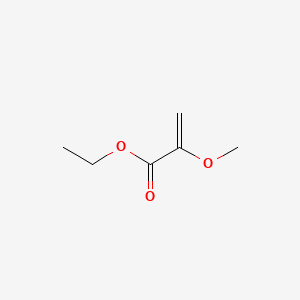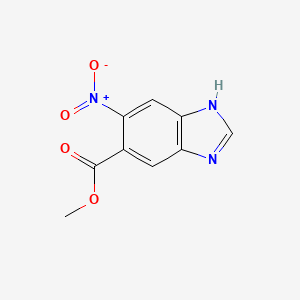
Methyl 6-nitro-1H-benzimidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-nitro-1H-benzimidazole-5-carboxylate is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications. The presence of a nitro group and a carboxylate ester in the structure of this compound makes it a compound of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-nitro-1H-benzimidazole-5-carboxylate typically involves the nitration of a benzimidazole precursor followed by esterification. One common method involves the reaction of 6-nitro-1H-benzimidazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. The reaction conditions usually require refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-nitro-1H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Reduction: Methyl 6-amino-1H-benzimidazole-5-carboxylate.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Hydrolysis: 6-nitro-1H-benzimidazole-5-carboxylic acid.
Applications De Recherche Scientifique
Methyl 6-nitro-1H-benzimidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or pathways.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of Methyl 6-nitro-1H-benzimidazole-5-carboxylate depends on its specific application. In biological systems, it may act by inhibiting enzymes or interfering with cellular pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 6-nitro-1H-benzimidazole-5-carboxylate can be compared with other benzimidazole derivatives such as:
Methyl 1H-benzimidazole-5-carboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-nitro-1H-benzimidazole-5-carboxylic acid: Lacks the ester group, making it more polar and less lipophilic.
2-substituted benzimidazoles: Often have different biological activities due to variations in the substitution pattern.
Propriétés
Formule moléculaire |
C9H7N3O4 |
|---|---|
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
methyl 6-nitro-1H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-7(11-4-10-6)3-8(5)12(14)15/h2-4H,1H3,(H,10,11) |
Clé InChI |
XAMQGFSAMDHGPL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1[N+](=O)[O-])NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


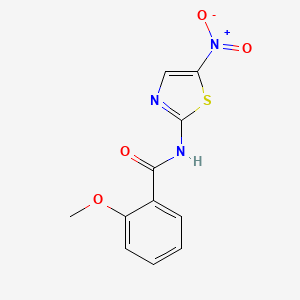
![Tert-butyl 2-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2,5-dihydropyrrole-1-carboxylate](/img/structure/B13923748.png)
![N-{3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B13923754.png)
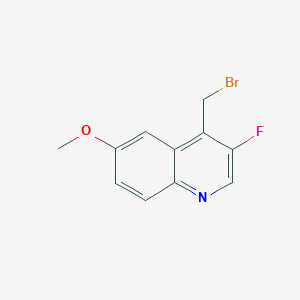
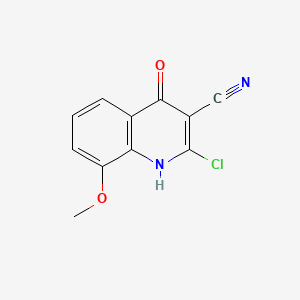
![1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
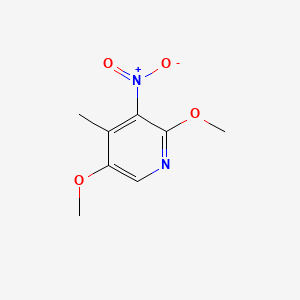
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)
